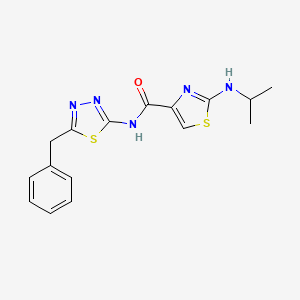![molecular formula C17H19NO2 B4509921 N-[3-(methoxymethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B4509921.png)
N-[3-(methoxymethyl)phenyl]-2,5-dimethylbenzamide
Vue d'ensemble
Description
The compound falls into the category of organic compounds known for their intricate molecular structures and diverse chemical behaviors. It exhibits a range of interactions due to its functional groups, making it a subject of interest in chemical synthesis and analysis.
Synthesis Analysis
The synthesis of related benzamide compounds typically involves acylation reactions, where aminophenols react with acyl chlorides in solvents like THF. These processes are characterized by techniques like ¹H NMR, ¹³C NMR, and elemental analysis, ensuring the precise formation of the target compound (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination is often conducted using single-crystal X-ray diffraction and DFT calculations. These methods provide insights into the compound's crystallization patterns, bond lengths, angles, and dihedral angles, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives may include the formation of N-hydroxymethyl intermediates, demonstrating the compound's reactivity towards oxidation and its potential to form various metabolites. These reactions underscore the compound's utility in synthesizing more complex organic molecules (Constantino et al., 1992).
Physical Properties Analysis
The physical properties of benzamide derivatives are often determined by their crystalline structure, which is influenced by factors like dimerization and crystal packing. These aspects affect the compound's solubility, melting point, and other physical characteristics critical for its application in various chemical processes (Karabulut et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. The presence of methoxymethyl and dimethylbenzamide groups contributes to its chemical behavior in reactions, affecting its potential for various chemical syntheses and applications (Constantino et al., 1992).
Propriétés
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-7-8-13(2)16(9-12)17(19)18-15-6-4-5-14(10-15)11-20-3/h4-10H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUTZCTWCPCWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC(=C2)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-cyclopentylacetamide](/img/structure/B4509838.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4509843.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4509844.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4509847.png)
![3-fluoro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B4509849.png)
![1-(3-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4509853.png)

![1-(2-pyridinyl)-4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine](/img/structure/B4509874.png)
![1-methyl-5-oxo-2-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4509881.png)
![1-[(5-chloro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4509891.png)

![N-(2-fluorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509902.png)

